molecular formula C9H10FNO B1394234 (S)-7-fluorochroman-4-amine CAS No. 1018978-91-0

(S)-7-fluorochroman-4-amine

Cat. No. B1394234
M. Wt: 167.18 g/mol
InChI Key: UMQCCSDLCJERPE-QMMMGPOBSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be described.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity towards various functional groups, would also be discussed.


Scientific Research Applications

Fluorogenic and Chromogenic Analysis

(S)-7-fluorochroman-4-amine might not be directly referenced, but its close derivatives and related amines are widely used in the field of fluorogenic and chromogenic analysis. For instance, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) has been applied extensively as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques. Such applications are crucial for drug analysis in pharmaceuticals and real samples (Elbashir, Suliman, & Aboul‐Enein, 2011).

Fluorogenic Labeling in Neurotransmitter Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), closely related to (S)-7-fluorochroman-4-amine, has been identified as a fluorogenic labeling reagent for neurotransmitter analysis using microdialysis-capillary electrophoresis. This application allows for the sensitive and high-speed analysis of amino acid neurotransmitters, an essential aspect of neurological research and diagnostics (Klinker & Bowser, 2007).

Fluorescent Light-Up Detection of Amine Vapors

The fluorogen with aggregation-induced emission (AIE) properties, closely related to (S)-7-fluorochroman-4-amine, has been developed for the fluorescent light-up detection of amine vapors, a significant advancement in monitoring environmental and health safety. This sensor can be easily prepared and deployed for the sensitive detection of amine vapors, with applications ranging from food spoilage detection to industrial safety measures (Gao et al., 2016).

Biobased Amines in Polymer Synthesis

(S)-7-fluorochroman-4-amine and related amines serve as key intermediates in the chemical industry, particularly in the synthesis of polymers. Biobased amines, which are derived from renewable resources, are increasingly being studied for their potential in creating sustainable materials for various applications such as automotive, aerospace, and health (Froidevaux et al., 2016).

Diagnostic Derivatization in Environmental Analysis

Derivatization using compounds closely related to (S)-7-fluorochroman-4-amine, such as NBD-Cl, plays a crucial role in the chromatographic analysis of amines, particularly in environmental samples. This process enhances the selectivity and sensitivity of chromatographic methods, enabling the detection and analysis of various amines that are environmental pollutants or health hazards (Saputri & Pratiwi, 2023).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis.


For a specific compound like “(S)-7-fluorochroman-4-amine”, you would need to consult the relevant scientific literature. Databases like PubMed, Scopus, and Web of Science can be useful for this purpose. Please note that not all compounds will have information available in all of these categories, especially if they have not been widely studied. If you have access to a university library, a librarian may be able to help you with your literature search. If you’re doing this research for a class or a job, your professor or supervisor might also be able to provide guidance.


properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCCSDLCJERPE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677268
Record name (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-fluorochroman-4-amine

CAS RN

1018978-91-0
Record name (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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